molecular formula C16H23N3O2 B1444354 Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate CAS No. 1251008-17-9

Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate

Cat. No. B1444354
CAS RN: 1251008-17-9
M. Wt: 289.37 g/mol
InChI Key: RMMACZXNJAIHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A novel synthesis strategy for spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, including those with a tert-butyl pyrazolospirolactam core, has been developed. This strategy is notable for its streamlined synthesis and the regioselective pyrazole alkylation used to create these structures (Huard et al., 2012).

  • Formation of Spiro Indane Derivatives from Hydroxy Lactams : Acid-catalyzed rearrangement of specific lactams leads to the formation of spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones. This study highlights the ability to create diverse spiro indane structures, demonstrating the versatility of spiro compounds in synthetic chemistry (Bahajaj & Vernon, 1996).

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate : This compound serves as an important intermediate for small molecule anticancer drugs. The synthesis from piperidin-4-ylmethanol through a multi-step process demonstrates its role in the development of potential therapeutic agents (Zhang et al., 2018).

Pharmacological Research

  • Spiro-Alkaloids in Antitumor Properties : Spiro-alkaloids, including those with pyrazolo and piperidine structures, have shown promising antitumor properties in several human tumor cell lines. This research underscores the potential of these compounds in developing new anticancer drugs (Girgis et al., 2015).

  • Synthesis and Antihypertensive Activity of Spiro Compounds : A series of spiro compounds, including those with a piperidine structure, have been synthesized and evaluated for their antihypertensive activity. This suggests a potential application in cardiovascular therapeutics (Clark et al., 1983).

  • C-Met/ALK Inhibitors for Cancer Treatment : Aminopyridyl/pyrazinyl-substituted spiro compounds have been identified as potent, selective, and efficacious inhibitors of c-Met/ALK, showing significant effects in cancer treatment (Li et al., 2013).

Crystallographic and Structural Analysis

  • Hydrogen-Bonded Structures of Spiro Compounds : Studies have revealed significant differences in hydrogen-bonded structures of spiro compounds with minor changes in remote substituents. This is crucial for understanding the molecular interactions and stability of these compounds (Trilleras et al., 2008).

properties

IUPAC Name

tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-12-5-4-8-17-13(12)16/h4-5,8,18H,6-7,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMACZXNJAIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate

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